Myricetin 3-arabinoside is a natural product found in Vaccinium macrocarpon, Limonium aureum, and other organisms with data available.

Myricetin 3-arabinoside

CAS No.: 132679-85-7

Cat. No.: VC18632258

Molecular Formula: C20H18O12

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132679-85-7 |

|---|---|

| Molecular Formula | C20H18O12 |

| Molecular Weight | 450.3 g/mol |

| IUPAC Name | 5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15-,17+,20-/m0/s1 |

| Standard InChI Key | SBEOEJNITMVWLK-KJCLSZHRSA-N |

| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |

| Canonical SMILES | C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |

| Melting Point | 203 - 205 °C |

Introduction

Structural and Molecular Characteristics of Myricetin 3-Arabinoside

Chemical Composition and Stereochemistry

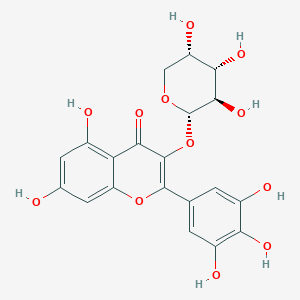

Myricetin 3-arabinoside consists of a myricetin aglycone (5,7,3',4',5'-pentahydroxyflavone) linked to an α-L-arabinopyranosyl group via a β-glycosidic bond at the 3-hydroxyl position. The arabinose moiety adopts a chair conformation, with stereochemical configurations at C2 (S), C3 (R), C4 (S), and C5 (S) . The SMILES notation for the compound is:

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O .

The InChIKey SBEOEJNITMVWLK-KJCLSZHRSA-N confirms the compound’s unique stereochemical identity .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 450.3 g/mol | |

| CAS Registry Number | 132679-85-7 | |

| Predicted CCS (Ų) | 201.2 ([M+H]⁺), 203.9 ([M-H]⁻) | |

| Solubility | Likely polar, water-soluble | Inferred |

Collision cross-section (CCS) values, determined via ion-mobility spectrometry, aid in distinguishing its adducts during mass spectrometric analysis .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Myricetin 3-arabinoside has been detected in:

-

American cranberry (Vaccinium macrocarpon): A study using UPLC-IM-HRMS identified myricetin glycosides in cranberry cultivars, with myricetin 3-arabinoside contributing to the fruit’s phenolic profile .

-

Golden carpet (Limonium aureum): This halophytic plant accumulates the compound in its aerial parts .

Biosynthetic Route

The biosynthesis involves:

-

Myricetin formation: Hydroxylation of kaempferol to quercetin, followed by additional hydroxylation at the 5'-position.

-

Glycosylation: Transfer of arabinose from UDP-arabinose to the 3-OH group via glycosyltransferases.

Enzymatic specificity ensures regioselective arabinosylation, a trait conserved in Ericaceae and Plumbaginaceae families .

Analytical Identification and Quantification

Chromatographic Techniques

Ultraperformance liquid chromatography (UPLC) coupled with ion-mobility high-resolution mass spectrometry (IM-HRMS) enables precise separation and identification. Key parameters include:

Ion-Mobility Data

CCS values provide additional dimensionality for confirmation, reducing false positives in complex matrices like cranberry extracts .

Pharmacological and Biological Activities

Antioxidant Capacity

Myricetin 3-arabinoside’s ortho-dihydroxy groups on the B-ring donate electrons, neutralizing reactive oxygen species (ROS). Comparative studies suggest its potency exceeds that of quercetin glycosides due to the additional 5'-OH group .

Anti-Inflammatory Effects

In vitro models indicate inhibition of NF-κB and MAPK pathways, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) . Synergistic effects with other cranberry phenolics enhance efficacy .

Stability and Biotransformation

pH and Thermal Stability

The compound degrades at pH >7.0, with arabinose hydrolysis occurring above 60°C. Cold storage (4°C) preserves integrity in plant extracts .

Microbial Metabolism

Gut microbiota hydrolyze the glycosidic bond, releasing myricetin for absorption. Lactobacillus spp. and Bifidobacterium spp. are implicated in this biotransformation .

Industrial and Nutraceutical Applications

Functional Foods

Cranberry products fortified with myricetin 3-arabinoside target urinary tract health, leveraging its anti-adhesion activity against E. coli .

Cosmetic Formulations

Incorporated into anti-aging serums, the compound mitigates UV-induced oxidative stress in epidermal keratinocytes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume